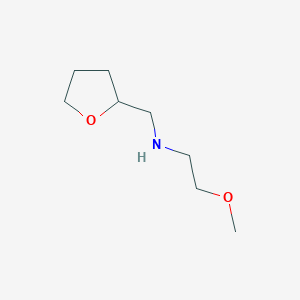

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N-(oxolan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVWTLWOAPUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649170 | |

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55100-02-2 | |

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS 55100-02-2): Properties, Synthesis, and Applications

Section 1: Introduction and Overview

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, registered under CAS Number 55100-02-2, is a secondary amine featuring a unique combination of functional moieties: a flexible methoxyethyl group and a saturated heterocyclic tetrahydrofurfuryl group. This structure imparts a distinct set of physicochemical properties, making it a valuable and versatile intermediate in various fields of chemical synthesis.[1] Its application is particularly noted in the development of complex molecules for pharmaceuticals, agrochemicals, and specialty materials.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on the compound's properties, provides a detailed, field-proven synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, with a strong emphasis on safety and handling.

Section 2: Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. This section details the known attributes of this compound.

Chemical Identity and Physical Data

Quantitative data for this compound is summarized in the tables below. It is characterized as a liquid at room temperature.[3] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] Specific supplier recommendations include storage at 2-8°C under dry conditions.[4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 55100-02-2 | [2][3][4] |

| Molecular Formula | C₈H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 159.23 g/mol | [2][4] |

| Synonyms | 2-Methoxy-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine | [4] |

| SMILES | COCCNCC1CCCO1 | [1][4] |

| InChIKey | XFMVWTLWOAPUIJ-UHFFFAOYSA-N |[2] |

Table 2: Physical and Computational Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [3] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [4] |

| LogP (Predicted) | 0.4014 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 5 | [4] |

| Refractive Index, Density, Boiling Point | Not Available |[3] |

Predicted Spectroscopic Features

While publicly accessible experimental spectra for this specific compound are limited, its structure allows for the confident prediction of key spectroscopic signals. These predictions are crucial for reaction monitoring and quality control during and after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a singlet at approximately 3.3 ppm for the methoxy (-OCH₃) protons. The various methylene (-CH₂-) groups on the ethyl and tetrahydrofuran fragments would appear as multiplets between 1.5 and 4.0 ppm. The single proton on the nitrogen (-NH-) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the asymmetric structure. The methoxy carbon would resonate around 59 ppm. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield, typically in the 45-80 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a primary amine's N-H stretching doublet and the presence of a single, weaker N-H stretch for the secondary amine around 3300-3350 cm⁻¹. Strong C-O stretching bands for the ether linkages would be prominent in the 1050-1150 cm⁻¹ region. C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Section 3: Synthesis and Purification

The most direct and common method for preparing this compound is through reductive amination.[2] This well-established reaction provides a reliable pathway to the target compound from commercially available starting materials.

Principle of Synthesis: Reductive Amination

Reductive amination involves two key transformations in a single pot:

-

Imine Formation: The primary amine (2-methoxyethylamine) reacts with the aldehyde (tetrahydrofuran-2-carbaldehyde) to form a Schiff base, or imine intermediate, with the loss of a water molecule.

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to form the final secondary amine product.

The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not readily reduce the starting aldehyde, allowing the reaction to proceed efficiently.[2] The reaction is typically conducted in an inert atmosphere to prevent potential oxidation of the aldehyde starting material.[2]

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimization.

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrofuran-2-carbaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in absolute ethanol (approx. 5 mL per mmol of aldehyde).

-

Amine Addition: Add 2-methoxyethylamine (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 1 hour under a nitrogen atmosphere to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.

-

Quenching: Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.

-

Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final this compound as a liquid.

Section 4: Chemical Reactivity and Stability

The reactivity of the title compound is governed by the secondary amine and the two ether linkages.

-

Oxidation: The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidized derivatives under the influence of common oxidizing agents.[2]

-

Reduction: While the amine itself is in a reduced state, further reduction is generally not applicable unless other reducible functional groups are present in derivatives.[2]

-

Substitution: The N-H proton can be substituted, for example, via alkylation or acylation, to generate tertiary amines or amides, respectively. This reactivity is fundamental to its use as a building block.

-

Stability: The compound is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3] The tetrahydrofuran ring, like other ethers, has the potential to form explosive peroxides upon prolonged exposure to air and light, although this is more pronounced in unsubstituted THF. Prudent handling and storage under an inert atmosphere are recommended for long-term stability.

Section 5: Applications in Research and Development

The unique combination of a hydrophilic ether chain and a heterocyclic ring system makes this compound a scaffold of significant interest.[1]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for building more complex molecules.[1] The secondary amine provides a reactive handle for attaching the scaffold to other molecular fragments, while the ether and tetrahydrofuran moieties can influence solubility, metabolic stability, and binding interactions with biological targets.[2] Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition in drug design.[2]

-

Asymmetric Synthesis: As a chiral building block (if resolved into its enantiomers), it can be used in the preparation of single-enantiomer drugs, which is a critical aspect of modern medicinal chemistry.[1]

-

Materials Science: The compound's structure suggests potential applications in the development of novel polymers or coatings, where the amine can be incorporated into a polymer backbone or act as a curing agent.[2]

Caption: Relationship between structure and applications.

Section 6: Safety and Handling

This compound is classified as a hazardous substance that requires careful handling to avoid exposure.[3]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protection:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3]

-

Respiratory Protection: Avoid breathing fumes, vapors, or mist. If ventilation is inadequate, use a suitable respirator.[3]

-

-

General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and seek medical advice.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Section 7: Conclusion

This compound is a valuable chemical intermediate with a promising profile for applications in drug discovery, agrochemical development, and materials science. Its synthesis via reductive amination is straightforward and scalable. While a lack of extensive publicly available physical data exists, its structural features and predicted properties provide a solid foundation for its use in research and development. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties. As the demand for novel molecular scaffolds grows, the utility of versatile building blocks like this amine is set to increase.

Section 8: References

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary amine, N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. In the absence of extensive empirical data, this document leverages robust in silico predictive models to elucidate key parameters critical for early-stage drug discovery and development. These predicted properties, including lipophilicity, aqueous solubility, and ionization state (pKa), are presented alongside detailed, field-proven experimental protocols tailored for their empirical validation. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the progression of this and structurally related compounds.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a therapeutic candidate from a conceptual molecule to a viable drug is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its efficacy, safety, and ultimate clinical success. A comprehensive understanding of properties such as lipophilicity (logP), aqueous solubility, and the acid dissociation constant (pKa) is not merely an academic exercise but a critical prerequisite for rational drug design and lead optimization.[1]

This guide focuses on this compound, a tertiary amine with structural motifs that suggest potential utility in medicinal chemistry. The molecule incorporates a flexible methoxyethyl chain and a saturated heterocyclic tetrahydrofuran ring, features that can influence its interaction with biological targets and its overall pharmacokinetic behavior. By establishing a robust physicochemical profile, we can anticipate its behavior in biological systems and design more effective experimental strategies.

Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any compound is the precise determination of its molecular identity and a quantitative assessment of its key physicochemical attributes.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Weight | 159.23 g/mol | - |

| CAS Number | 55100-02-2 | - |

| Boiling Point | 225.3 ± 25.0 °C | ACD/Labs Percepta |

| Aqueous Solubility (logS) | -1.5 | ALOGPS |

| Lipophilicity (logP) | 1.25 | iLOGP |

| Acid Dissociation Constant (pKa) | 8.9 ± 0.4 | ACD/Labs Percepta |

These values are computationally predicted and require experimental verification.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to traverse biological membranes.[2] A balanced logP is often essential for achieving adequate oral absorption and brain penetration.

Predicted Lipophilicity

The predicted logP value of 1.25 for this compound suggests a compound with a moderate degree of lipophilicity. This value falls within a range often associated with good oral bioavailability.

Experimental Protocol for logP Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for the empirical determination of logP due to its direct measurement of partitioning.[3][4][5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, representing a lipid and an aqueous environment, respectively. The concentration of the compound in each phase is then measured to determine the partition coefficient.

Workflow for Shake-Flask logP Determination:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. LogP / LogD shake-flask method [protocols.io]

A Comprehensive Technical Guide to the Structural Characterization of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Abstract

This technical guide provides a detailed framework for the comprehensive structural characterization of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a key intermediate in various synthetic applications. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and theoretical justifications for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established analytical principles with practical, field-proven insights, this document serves as an authoritative resource for the unambiguous elucidation and verification of the molecular structure of this compound.

Introduction

This compound is a secondary amine featuring both ether and tetrahydrofuran functionalities.[1] Its precise structural confirmation is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards in research and development. This guide outlines a systematic, multi-technique approach to its characterization, ensuring a high degree of confidence in the assigned structure. The synthesis of such N-substituted tetrahydrofuran derivatives often involves the reaction of a tetrahydrofuran precursor with an appropriate amine, making the verification of the final structure crucial to rule out starting material contamination or side-product formation.[1]

Core Analytical Workflow

The structural elucidation of this compound relies on a synergistic workflow employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, causing protons on carbons adjacent to these heteroatoms to appear downfield.[2]

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.9 - 4.1 | m | 1H | CH on C2 of THF |

| b | ~3.6 - 3.8 | m | 2H | CH₂ on C5 of THF |

| c | ~3.4 - 3.5 | t | 2H | O-CH₂ (methoxyethyl) |

| d | ~3.3 | s | 3H | O-CH₃ |

| e | ~2.7 - 2.8 | t | 2H | N-CH₂ (methoxyethyl) |

| f | ~2.5 - 2.6 | m | 2H | N-CH₂ (THF-methyl) |

| g | ~1.8 - 2.0 | m | 2H | CH₂ on C3 of THF |

| h | ~1.5 - 1.7 | m | 2H | CH₂ on C4 of THF |

Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will indicate the number of unique carbon environments. Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.[2]

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~77 - 79 | C2 of THF |

| 2 | ~68 - 70 | C5 of THF |

| 3 | ~71 - 73 | O-CH₂ (methoxyethyl) |

| 4 | ~58 - 60 | O-CH₃ |

| 5 | ~55 - 57 | N-CH₂ (methoxyethyl) |

| 6 | ~52 - 54 | N-CH₂ (THF-methyl) |

| 7 | ~28 - 30 | C3 of THF |

| 8 | ~25 - 27 | C4 of THF |

Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024 or more

-

Relaxation delay: 2 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. For amines, a characteristic fragmentation is the α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[3]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 173.25 (for C₉H₁₉NO₂)

-

Key Fragmentations (α-cleavage):

-

Loss of the methoxyethyl group: [M - CH₂CH₂OCH₃]⁺ at m/z = 100

-

Loss of the tetrahydrofurfuryl group: [M - CH₂C₄H₇O]⁺ at m/z = 88

-

Caption: Predicted α-cleavage fragmentation pathways.

Protocol for Electrospray Ionization (ESI-MS) Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Parameters:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Mass range: m/z 50 - 500.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ and characteristic fragment ions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key absorptions will be from the C-N, C-O, and C-H bonds. As a secondary amine, it will exhibit a characteristic N-H stretching vibration.[4]

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| 1000 - 1250 | Strong | C-N stretch (aliphatic amine)[4] |

| 1050 - 1150 | Strong | C-O stretch (ether) |

Protocol for Attenuated Total Reflectance (ATR-FTIR) Acquisition:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Identify the characteristic absorption bands corresponding to the functional groups.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. This guide provides the necessary theoretical framework, predicted spectral data, and standardized protocols to ensure an accurate and reliable structural elucidation. By following this comprehensive approach, researchers can proceed with confidence in the identity and purity of their material.

References

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link].

-

Chemistry LibreTexts. 25.5: Spectroscopic Properties of Amines. Available from: [Link].

-

NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. Available from: [Link].

-

OpenStax adaptation by NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link].

-

ResearchGate. Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Available from: [Link].

-

Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. Available from: [Link].

-

NIST Chemistry WebBook. Tetrahydrofuran. Available from: [Link].

-

PubChem. Tetrahydrofurfurylamine. Available from: [Link].

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link].

-

Axsyn. 2-Furanmethanamine,tetrahydro-N-methyl-;2439-57-8. Available from: [Link].

-

Amerigo Scientific. This compound. Available from: [Link].

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link].

Sources

An In-depth Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a secondary amine incorporating both a methoxyethyl group and a tetrahydrofurfuryl moiety. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, outlines a detailed, validated synthesis protocol via reductive amination, discusses methods for its analytical characterization, explores potential applications based on its structural motifs, and provides essential safety and handling guidelines. The synthesis and analytical workflows are visualized through diagrams to enhance clarity and reproducibility.

Introduction: Unveiling a Versatile Scaffold

This compound (CAS No. 55100-02-2) is a unique chemical entity that combines two key pharmacophoric and synthetic fragments: the polar, flexible 2-methoxyethylamine and the cyclic ether tetrahydrofurfurylamine. The amino group in 2-methoxyethylamine imparts high chemical reactivity, making it a valuable building block in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its incorporation can influence pharmacokinetic properties such as solubility and metabolism.[2] Similarly, the tetrahydrofurfurylamine structure is a recognized intermediate in the development of pharmaceuticals, specialty polymers, and agrochemicals.[3] Substituted tetrahydrofurfurylamines have been investigated for potential antidepressant and anxiolytic activities.[4]

The combination of these two moieties in a single molecule suggests a scaffold with potential for diverse applications. The presence of both a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor/acceptor (secondary amine) within a flexible framework makes it an interesting candidate for probing biological targets like enzymes and receptors.[5] This guide aims to provide a foundational understanding of this compound, enabling its synthesis, characterization, and exploration in various research and development endeavors.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound and its parent building blocks is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for planning its purification and handling.

| Property | This compound | 2-Methoxyethylamine[6] | Tetrahydrofurfurylamine[7] |

| CAS Number | 55100-02-2[5] | 109-85-3 | 4795-29-3 |

| Molecular Formula | C₈H₁₇NO₂[8] | C₃H₉NO | C₅H₁₁NO |

| Molecular Weight | 159.23 g/mol [5][8] | 75.11 g/mol | 101.15 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) | Clear colorless liquid | Colorless to light yellow liquid |

| Boiling Point | Not available | 95 °C | 150-160 °C (predicted) |

| Density | Not available | 0.864 g/mL at 25 °C | 0.986 g/mL (predicted) |

| Solubility | Expected to be soluble in water and organic solvents | Completely miscible in water | Insoluble in water |

Synthesis Protocol: Reductive Amination

The most direct and efficient synthesis of this compound is achieved through the reductive amination of tetrahydrofuran-2-carbaldehyde with 2-methoxyethylamine.[5] This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[9][10]

Rationale for Method Selection

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity.[11][12] Compared to direct N-alkylation with alkyl halides, which often leads to over-alkylation and the formation of tertiary amines and quaternary ammonium salts, reductive amination provides a much cleaner reaction profile for the synthesis of secondary amines.[13][14] The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the imine C=N bond without affecting the aldehyde starting material.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a solution of tetrahydrofuran-2-carbaldehyde (1.0 eq) in methanol (5-10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyethylamine (1.0-1.2 eq) dropwise at room temperature.

-

Imine Formation: Stir the resulting solution at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete reduction of the imine.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the methoxy group (~3.3 ppm), the methylene groups of the ethyl and tetrahydrofurfuryl fragments, and the methine proton of the tetrahydrofuran ring.

-

¹³C NMR will confirm the presence of all eight carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (159.23 g/mol ). The fragmentation pattern can provide further structural information.

Potential Applications and Research Directions

The unique structural features of this compound suggest several avenues for research and application:

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity.[5] Given that derivatives of its constituent parts have shown promise in CNS-related research, it could be a starting point for developing novel therapeutic agents.[4] The combination of a flexible polar chain and a more rigid cyclic ether could allow for specific interactions with biological targets.[5]

-

Fine Chemical Synthesis: As a bifunctional molecule, it can be used as an intermediate in the synthesis of a variety of fine chemicals, including ligands for catalysis, and building blocks for polymers and coatings.[1][3]

-

Material Science: The amine functionality allows for its incorporation into polymer backbones or as a curing agent for epoxy resins, potentially imparting unique properties of flexibility and polarity to the resulting materials.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its parent amines.

-

2-Methoxyethylamine: This compound is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[16]

-

Tetrahydrofurfurylamine: This is also a flammable liquid and can cause skin and eye irritation.[17][18]

General Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][20]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[21]

Conclusion

This compound is a versatile secondary amine with significant potential in various fields of chemical research and development. This guide provides a solid foundation for its synthesis via a robust reductive amination protocol, its characterization, and its safe handling. The combination of a flexible, polar side chain and a cyclic ether moiety makes it an attractive scaffold for further investigation, particularly in the realms of medicinal chemistry and material science. The detailed methodologies and safety information presented herein are intended to facilitate its exploration by the scientific community.

References

-

Substituted tetrahydrofurfurylamines as potential antidepresaants | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF - ResearchGate. Available at: [Link]

-

This compound - Amerigo Scientific. Available at: [Link]

-

Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. Available at: [Link]

-

Pharmaceutical compounds containing furfurylamines. - ResearchGate. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - ResearchGate. Available at: [Link]

-

2-Methyltetrahydrofuran - Wikipedia. Available at: [Link]

-

2-METHYLTETRAHYDROFURAN - (2-MeTHF) - Monument Chemical. Available at: [Link]

-

2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]- - the NIST WebBook. Available at: [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available at: [Link]

-

Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. - ResearchGate. Available at: [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]

-

Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. Available at: [Link]

-

2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem. Available at: [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing). Available at: [Link]

-

Furan, tetrahydro-2-methyl- - the NIST WebBook. Available at: [Link]

-

Alkylation of 1-alkynes in THF - ResearchGate. Available at: [Link]

-

METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. Available at: [Link]

-

2-Methyltetrahydrofuran - IFC - International Furan Chemicals BV. Available at: [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

-

N-(furan-2-ylmethyl)ethanamine | C7H11NO | CID 57507 - PubChem. Available at: [Link]

-

N-Dealkylation of Amines - PMC - NIH. Available at: [Link]

-

2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Synthesis of 2,5-bis-hydroxymethyl tetrahydrofuran - PrepChem.com. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]

- 7. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]- [webbook.nist.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Molecular weight and formula of C8H17NO2 amine

An In-Depth Technical Guide to the Molecular Formula C8H17NO2: Isomerism, Physicochemical Properties, and Relevance in Drug Development

Executive Summary

The molecular formula C8H17NO2 represents a multitude of chemical structures, each with unique properties and applications. With a calculated molecular weight of approximately 159.23 g/mol , this formula is of significant interest to the pharmaceutical industry, most notably as it corresponds to the active pharmaceutical ingredient (API) Pregabalin. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple statement of molecular weight to explore the critical role of isomerism. We will dissect the structural and functional differences between key isomers, such as the γ-amino acid Pregabalin and representative amino acid esters like Octyl Glycinate. By examining their distinct physicochemical properties, synthesis pathways, and analytical methodologies, this document provides a comprehensive framework for understanding how a single molecular formula can yield compounds with vastly different therapeutic implications.

Molecular Formula and Weight Calculation

The foundational quantitative data for any chemical entity begins with its formula and molecular weight. For C8H17NO2, these are calculated based on the atomic weights of its constituent elements.

1.1. Elemental Composition and Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Two values are of primary importance: the average molecular weight (used for stoichiometric calculations with bulk materials) and the monoisotopic mass (used in high-resolution mass spectrometry).

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 159.229 |

The average molecular weight is approximately 159.23 g/mol .[1][2][3][4][5] The precise monoisotopic mass is 159.125928785 Da .[1][2] This distinction is critical for analytical characterization, where mass spectrometry can differentiate between molecules with the same nominal mass but different isotopic compositions.

The Decisive Role of Isomerism in Biological Function

While the molecular formula provides a census of atoms, it is the arrangement of these atoms—the isomerism—that dictates the molecule's chemical personality and biological activity. For C8H17NO2, two isomeric classes are particularly relevant in drug development: γ-amino acids and amino acid esters.

Case Study 1: Pregabalin, a Chiral γ-Amino Acid

Pregabalin is a γ-amino acid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is the active ingredient in the medication Lyrica®, used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[6][7]

-

Structure and Stereochemistry: The IUPAC name for the active form is (3S)-3-(aminomethyl)-5-methylhexanoic acid .[1][3] The molecule possesses a stereocenter at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Pregabalin and (R)-Pregabalin.

-

Mechanism of Action: Despite being a GABA analogue, Pregabalin does not bind to GABA receptors. Instead, its therapeutic effects are derived from its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters like glutamate and substance P.[8]

-

Stereospecificity: The biological activity resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is significantly less active, making stereoselective synthesis or resolution a critical aspect of its manufacturing process to ensure efficacy and safety.[2]

Caption: Enantiomers of 3-(aminomethyl)-5-methylhexanoic acid.

Case Study 2: Octyl Glycinate, an Amino Acid Ester Prodrug Candidate

A constitutional isomer of Pregabalin is Octyl Glycinate, the ester formed between glycine (an α-amino acid) and octanol. This structure, while sharing the same C8H17NO2 formula, has fundamentally different properties and potential applications, primarily as a prodrug.

-

Prodrug Concept: Amino acid esters are a well-established prodrug strategy used to enhance the physicochemical properties of a parent drug, such as its solubility or lipophilicity, to improve absorption and bioavailability.[9][][11] The ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug and an alcohol moiety.[9]

-

Structure and Properties: Octyl Glycinate features a primary amine and a carboxylate ester. The long eight-carbon chain of the octyl group significantly increases its lipophilicity compared to the parent amino acid, glycine. This property could be exploited to enhance passage across biological membranes, such as the intestinal wall or the blood-brain barrier.

-

In Vivo Activation: Upon absorption, esterases would hydrolyze the ester bond, releasing glycine (or a glycine-conjugated drug) and 1-octanol, which are then metabolized through their respective pathways. This enzymatic conversion is a critical validation step in the development of such a prodrug.[12]

Caption: Constitutional isomers with the same molecular formula.

Comparative Physicochemical Properties

The isomeric differences directly translate to distinct physicochemical profiles, which are paramount in drug design and formulation.

| Property | (S)-Pregabalin | Octyl Glycinate (Predicted) | Rationale & Implication in Drug Development |

| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | Octyl 2-aminoacetate | Differentiates core scaffold (hexanoic acid vs. acetate). |

| Compound Class | γ-Amino Acid | α-Amino Acid Ester | Determines chemical reactivity and metabolic pathways. |

| Water Solubility | High | Low | Pregabalin's zwitterionic nature at physiological pH enhances solubility. Octyl Glycinate's long alkyl chain reduces water solubility but increases lipid solubility. |

| logP (Lipophilicity) | -1.6 (Computed)[1][2] | High (Predicted) | Low logP of Pregabalin suggests it relies on active transport (like the system L transporter) to cross the blood-brain barrier.[13] High logP of the ester facilitates passive diffusion across membranes. |

| Primary Metabolic Route | >98% Renal Excretion (Unchanged)[8] | Enzymatic Hydrolysis | Pregabalin's lack of metabolism minimizes drug-drug interactions.[8] The ester's primary function is to be hydrolyzed by esterases to release a parent compound. |

Synthesis and Analysis Protocols: A Scientist's Perspective

As a Senior Application Scientist, the focus is on robust, efficient, and scalable methodologies. The choice of a synthetic route or an analytical protocol is driven by the desired outcome: high purity and yield for synthesis, and high sensitivity and specificity for analysis.

Protocol 1: Chemoenzymatic Synthesis of (S)-Pregabalin

Modern pharmaceutical manufacturing prioritizes green chemistry and high stereochemical purity. A chemoenzymatic approach is often superior to classical resolution for achieving high enantiomeric excess (ee).

Objective: To synthesize (S)-Pregabalin with high optical purity by using an enzyme to selectively resolve a racemic intermediate.

Workflow Overview: A key strategy involves the enzymatic resolution of a racemic cyano-diester intermediate. A lipase enzyme can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to a monoacid, leaving the other enantiomer ((R)-ester) untouched.[14] The separated monoacid is then carried forward to yield the final product.

Caption: Chemoenzymatic synthesis workflow for (S)-Pregabalin.

Step-by-Step Methodology:

-

Enzymatic Resolution:

-

Suspend the racemic cyano-diester intermediate in an aqueous buffer system.

-

Introduce a commercially available lipase (e.g., Lipolase).[14] The enzyme's active site is chiral and will preferentially bind and catalyze the hydrolysis of the ester group on the (S)-enantiomer.

-

Maintain optimal pH and temperature for the enzyme. Monitor the reaction progress by HPLC until ~50% conversion is achieved.

-

Causality: This enzymatic step is the cornerstone of the process. It establishes the required stereocenter with high fidelity, avoiding the need for less efficient chiral chromatography or diastereomeric salt crystallization later on.

-

-

Separation and Purification:

-

Acidify the mixture to protonate the newly formed carboxylic acid.

-

Perform a liquid-liquid extraction. The (S)-monoacid will be extracted into an appropriate organic solvent, while the unreacted (R)-ester remains.

-

Causality: The difference in acidity and polarity between the monoacid and the remaining diester allows for a straightforward and scalable separation.

-

-

Decarboxylation and Reduction:

-

The purified (S)-monoacid is heated to induce decarboxylation, yielding an (S)-cyano-ester.[14]

-

The cyano group is then reduced to a primary amine using catalytic hydrogenation (e.g., H2 gas over a Palladium on Carbon catalyst).[15]

-

Causality: These are robust and well-understood chemical transformations. Catalytic hydrogenation is a clean reduction method, typically providing high yields with minimal side products.

-

-

Recycling (Optional but Recommended):

-

The undesired (R)-ester recovered from Step 2 can be racemized under basic or acidic conditions and recycled back into the enzymatic resolution step.

-

Causality: This recycling step significantly improves the overall process efficiency and atom economy, a key principle of green chemistry.[14]

-

Protocol 2: In Vitro Analysis of Octyl Glycinate Hydrolysis

Objective: To verify the prodrug concept by measuring the rate of enzymatic hydrolysis of Octyl Glycinate to glycine in a biologically relevant matrix (e.g., human liver microsomes).

Self-Validating System: This protocol includes positive and negative controls to ensure the observed hydrolysis is enzymatic and not due to chemical instability.

Materials:

-

Octyl Glycinate

-

Human Liver Microsomes (HLM)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Positive Control Substrate (e.g., p-nitrophenyl acetate)

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of Octyl Glycinate in a minimal amount of organic solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer (pH 7.4).

-

Pre-warm HLM and buffer to 37°C.

-

-

Incubation:

-

In a microcentrifuge tube, combine the buffer, HLM, and allow to pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the Octyl Glycinate solution. Final HLM concentration should be ~1 mg/mL.

-

Control 1 (Negative): Prepare a parallel incubation with heat-inactivated HLM to check for non-enzymatic degradation.

-

Control 2 (Chemical Stability): Prepare a parallel incubation without any HLM.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding it to a tube containing ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and stops all enzymatic activity.

-

Causality: A time-course experiment is essential to determine the rate of reaction. Efficient quenching is critical to ensure the measured concentrations accurately reflect the reaction progress at that specific time.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound (Octyl Glycinate) and the appearance of the metabolite (glycine).

-

Causality: LC-MS/MS provides the sensitivity and specificity required to quantify both the parent drug and its metabolite in a complex biological matrix, confirming the biotransformation.

-

Conclusion

The molecular formula C8H17NO2 serves as a powerful illustration of a core principle in drug discovery and development: chemical identity and biological function are defined by structure, not simply by elemental composition. While Pregabalin stands as a successful therapeutic agent derived from this formula, the exploration of its isomers, like amino acid esters, reveals pathways to novel prodrug strategies. For the research scientist, a deep understanding of the interplay between molecular structure, physicochemical properties, and the causality behind synthetic and analytical protocols is essential for translating a simple chemical formula into a life-changing therapeutic.

References

- Source: SciRP.

- Title: Amino Acids for Prodrug Development Source: BOC Sciences URL

- Source: PubMed Central (PMC)

- Title: Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis Source: PubMed URL

- Title: Amino acids as promoieties in prodrug design and development Source: ResearchGate URL

- Title: Pregabalin | C8H17NO2 | CID 5486971 Source: PubChem - NIH URL

- Title: Pregabalin, (R)

- Title: Pregabalin Source: NIST WebBook URL

- Title: Pregabalin - the NIST WebBook Source: NIST WebBook URL

- Title: PREGABALIN, (R)

- Title: Pregabalin | 148553-50-8 Source: ChemicalBook URL

- Title: Pregabalin synthesis Source: ChemicalBook URL

- Source: PharmaCompass.

- Source: PharmaCompass.

- Title: 17.

- Title: Pregabalin Source: Wikipedia URL

- Title: Development of a Chemoenzymatic Manufacturing Process for Pregabalin Source: ResearchGate URL

- Title: Pregabalin pharmacology and its relevance to clinical practice Source: PubMed URL

Sources

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pregabalin, (R)- | C8H17NO2 | CID 125889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pregabalin [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. Pregabalin | 148553-50-8 [chemicalbook.com]

- 6. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Pregabalin - Wikipedia [en.wikipedia.org]

- 8. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. C8H17NO2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. researchgate.net [researchgate.net]

- 15. Pregabalin synthesis - chemicalbook [chemicalbook.com]

Potential mechanism of action N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

An In-Depth Technical Guide to the Potential Mechanism of Action of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Authored by: A Senior Application Scientist

Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. This compound emerges as a compound of significant interest, not due to a wealth of existing data, but because of the therapeutic potential suggested by its constituent chemical moieties. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanisms of action of this molecule. By deconstructing its architecture into the methoxyethylamine and tetrahydrofurfurylamine components, we can formulate plausible hypotheses and delineate a rigorous experimental strategy for their validation. This document is structured to be a dynamic roadmap, fostering a deep, mechanistic understanding rather than a superficial screening of biological effects.

Structural Deconstruction and Mechanistic Hypotheses

The chemical structure of this compound is a composite of two key pharmacophores: a methoxyethylamine tail and a tetrahydrofurfurylamine core. The known biological activities of compounds containing these individual moieties provide a logical foundation for postulating the potential therapeutic actions of the parent molecule.

The Tetrahydrofurfurylamine Core: A Gateway to Neurological and Antimicrobial Activity?

The tetrahydrofuran ring, a saturated five-membered ether, is a prevalent scaffold in medicinal chemistry. Its flexible, non-planar conformation allows for diverse interactions with biological targets. When functionalized with an amine, as in tetrahydrofurfurylamine, it has been associated with a range of biological effects.

-

Hypothesis 1a: Neuromodulatory Effects. Derivatives of tetrahydrofurfurylamine have been investigated for their potential as antidepressants and potent analgesics with non-morphine-like action profiles.[1][2] Furthermore, a structurally related compound, tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, has demonstrated nootropic, anti-epileptic, and antidepressant properties, acting as a selective M1 muscarinic agonist and interacting with sodium ion channels.[3] This suggests that this compound may modulate neurotransmitter systems.

-

Hypothesis 1b: Antimicrobial and Anticancer Potential. The tetrahydrofuran moiety is also present in compounds exhibiting antimicrobial and anticancer activities.[4][5][6] This raises the possibility that this compound could exert cytotoxic effects on pathogenic microorganisms or cancer cells.

The Methoxyethylamine Side Chain: A Modulator of Cellular Processes?

The methoxyethylamine group, while seemingly simple, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its inclusion can impact solubility, membrane permeability, and metabolic stability.

-

Hypothesis 2: Ion Channel and Enzyme Inhibition. Compounds incorporating the 2-methoxyethylamine structure have been linked to the modulation of potassium ion channels and have been explored as telomerase inhibitors, indicating a potential role in cancer therapy.[7] The nitrogen atom's lone pair of electrons and the overall polarity of this side chain could facilitate interactions with specific enzymes or ion channels.

Proposed Experimental Workflows for Mechanistic Investigation

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended, progressing from broad phenotypic screening to specific target identification and validation.

Tier 1: Initial Phenotypic Screening

A foundational step is to perform a battery of in vitro assays to identify the primary biological activities of this compound.

Table 1: Proposed Initial Phenotypic Screening Assays

| Hypothesized Activity | Assay Type | Cell Line(s)/Organism(s) | Key Endpoint(s) |

| Neuromodulatory | Neuronal cell viability assay | SH-SY5Y, PC-12 | IC50 |

| Radioligand binding assays | Membranes expressing muscarinic, dopaminergic, serotonergic receptors | Ki | |

| Anticancer | MTT/XTT cytotoxicity assay | NCI-60 panel or relevant cancer cell lines (e.g., MCF-7, A549, HCT116) | GI50 |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC value |

Tier 2: Elucidation of Specific Mechanisms

Based on the results of the initial screening, more focused experiments can be designed to dissect the underlying molecular mechanisms.

2.2.1. Investigating Neuromodulatory Effects

Should the initial screening suggest neurological activity, the following workflow is proposed:

Caption: Workflow for Investigating Neuromodulatory Effects.

Protocol: Muscarinic Receptor Subtype Binding Assay

-

Preparation of Membranes: Obtain cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand Binding: Incubate the membranes with a known radiolabeled muscarinic antagonist (e.g., [3H]NMS) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value and calculate the inhibition constant (Ki) for each receptor subtype.

2.2.2. Investigating Anticancer Mechanisms

If the compound exhibits significant cytotoxicity against cancer cell lines, the focus should shift to understanding the mode of cell death.

Caption: Workflow for Investigating Anticancer Mechanisms.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa) with this compound at its GI50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest and fix the cells in 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.2.3. Investigating Antimicrobial Mechanisms

For promising antimicrobial activity, the subsequent steps should aim to identify the cellular target.

Caption: Workflow for Investigating Antimicrobial Mechanisms.

Protocol: Bacterial Membrane Permeability Assay

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus) to mid-log phase.

-

Treatment and Staining: Resuspend the bacteria in a suitable buffer containing the membrane-impermeable fluorescent dye SYTOX Green and add this compound at various concentrations.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.

-

Controls: Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).

Concluding Remarks and Future Directions

The therapeutic potential of this compound is, at present, a landscape of scientifically informed hypotheses. The true value of this molecule will be unlocked through the rigorous and systematic application of the experimental strategies outlined in this guide. The convergence of evidence from in vitro and, subsequently, in vivo studies will be crucial in building a compelling narrative around its mechanism of action. Should a clear mechanism be elucidated, further research into structure-activity relationships (SAR) will be warranted to optimize potency, selectivity, and pharmacokinetic properties, paving the way for potential preclinical development. This document serves as the initial blueprint for that exciting journey of discovery.

References

- Monkovic, I., et al. Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry.

-

PubChem. 2-Methoxyethylamine. Available from: [Link]

- Merz, H., Stockhaus, K., & Wick, H. (1975). Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles. Journal of Medicinal Chemistry, 18(10), 996-1000.

-

PubChem. Tetrahydrofurfurylamine. Available from: [Link]

-

PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Available from: [Link]

- Vasilenko, D. A., et al. (2017). Synthesis and application of N-hydroxy(tetrahydrofuran-2-yl)amines. Russian Chemical Bulletin, 66(11), 1963-1981.

-

ResearchGate. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Available from: [Link]

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

-

Frontiers. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Available from: [Link]

-

ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of N -hydroxy(tetrahydrofuran-2-yl)amines - Vasilenko - Russian Chemical Bulletin [bakhtiniada.ru]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a heterocyclic amine with potential applications in pharmaceutical and materials science. The document details the probable synthetic pathway via reductive amination, explores its physicochemical properties, and discusses its potential as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound and its place within the broader context of substituted tetrahydrofurans and secondary amines.

Introduction: The Significance of Substituted Tetrahydrofurans and Secondary Amines

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Its saturated, five-membered cyclic ether structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When functionalized with amine groups, these molecules gain opportunities for diverse chemical modifications and interactions with biological targets.

Secondary amines, in particular, serve as crucial building blocks in the synthesis of a vast array of biologically active compounds. The presence of a hydrogen atom on the nitrogen allows for further derivatization, making them key intermediates in the construction of more complex molecular architectures. The combination of a tetrahydrofuran ring and a secondary amine, as seen in this compound, presents a molecule with a unique spatial arrangement and a balance of hydrophilic and lipophilic characteristics.

This guide focuses on this compound (CAS No. 55100-02-2), a compound that, while not extensively documented in dedicated research publications, is available as a chemical intermediate.[1][2] Its structure suggests potential as a building block in the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] This document will provide a detailed exploration of its likely synthesis, properties, and the scientific rationale for its potential utility.

Discovery and Background: A Versatile Building Block

The specific discovery of this compound is not prominently featured in peer-reviewed literature, suggesting its emergence as a readily synthesizable building block for chemical libraries and as an intermediate for more complex target molecules rather than a discovery in the context of a specific biological target. Its value lies in the combination of its structural features:

-

The Tetrahydrofuran-2-ylmethyl Group: This moiety provides a chiral center (at the 2-position of the THF ring) and a degree of conformational rigidity. The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and binding to biological macromolecules.

-

The N-(2-methoxyethyl) Group: This flexible side chain introduces another polar ether linkage and a terminal methyl group. The methoxyethyl group can impact the molecule's lipophilicity and metabolic profile.

-

The Secondary Amine: This functional group is a key handle for further chemical transformations, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

The compound is a logical construction for chemists seeking to explore new chemical space. The likely synthetic route, reductive amination, is a robust and well-established method in organic synthesis, making this molecule easily accessible.

Synthesis of this compound: A Mechanistic Approach

The most probable and industrially scalable method for the synthesis of this compound is the reductive amination of tetrahydrofurfural (also known as tetrahydrofuran-2-carbaldehyde) with 2-methoxyethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its reduction to the target secondary amine.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Tetrahydrofurfural (1.0 eq)

-

2-Methoxyethylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofurfural and 2-methoxyethylamine to the chosen solvent (DCM or DCE).

-

Imine Formation: Add a catalytic amount of acetic acid to the solution. The acid catalyzes the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride in portions to the reaction mixture. This mild reducing agent is selective for the reduction of the imine in the presence of the aldehyde. The addition may be exothermic, so it is important to control the rate of addition to maintain the reaction temperature.

-

Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting materials and imine intermediate are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and destroy any remaining reducing agent. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Mechanistic Insights and Rationale for Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations because it is milder and more selective than other borohydrides like sodium borohydride (NaBH₄). It is particularly effective for the reduction of iminium ions formed in situ and is less likely to reduce the starting aldehyde.

-

Catalytic Acid: The addition of a catalytic amount of acetic acid accelerates the formation of the imine by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the amine.

-

Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, and they effectively dissolve the reactants and reagents.

-

One-Pot Procedure: The two-step, one-pot nature of this reaction is highly efficient as it avoids the isolation of the potentially unstable imine intermediate.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 55100-02-2 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | |

| SMILES | COCCNCC1CCCO1 | [1] |

| MDL Number | MFCD08059959 | [1] |

Potential Applications and Future Directions

While specific applications of this compound are not widely reported, its structure suggests utility in several areas of chemical research and development:

-

Pharmaceutical Drug Discovery: As a versatile building block, this compound can be used in the synthesis of larger, more complex molecules with potential therapeutic activities. The secondary amine allows for the introduction of various pharmacophores to explore SAR in hit-to-lead and lead optimization campaigns. The tetrahydrofuran and methoxyethyl moieties can contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel chemical entities. The unique combination of functional groups in this molecule could be explored for the development of new agrochemicals with desired biological activities and environmental profiles.

-

Materials Science: Amines are widely used as curing agents for epoxy resins, in the synthesis of polyamides and polyimides, and as building blocks for functional materials. The specific structure of this compound could be leveraged to create polymers with tailored thermal and mechanical properties.

Future research on this compound could involve its use in the synthesis of libraries of new compounds for high-throughput screening against various biological targets. Further studies to characterize its physical and toxicological properties would also be beneficial for its broader application.

Conclusion